molecular formula C6H13NO B3362477 Piperidine, 1-hydroxy-2-methyl- CAS No. 99687-80-6

Piperidine, 1-hydroxy-2-methyl-

Cat. No.: B3362477
CAS No.: 99687-80-6
M. Wt: 115.17 g/mol
InChI Key: SWCAAXPHHUMZHL-UHFFFAOYSA-N
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Description

Piperidine, 1-hydroxy-2-methyl-: is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a hydroxyl group at the first position and a methyl group at the second position of the piperidine ring. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Pyridine: One common method involves the hydrogenation of pyridine in the presence of a catalyst such as molybdenum disulfide. This reaction typically occurs under high pressure and temperature conditions.

    Multi-component Reactions: Another approach involves multi-component reactions using aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol.

Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation processes. The use of palladium or rhodium catalysts is common, and the reactions are typically carried out under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Piperidine, 1-hydroxy-2-methyl- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming 2-methylpiperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-methylpiperidinone.

    Reduction: Formation of 2-methylpiperidine.

    Substitution: Formation of 2-methyl-1-halopiperidine or 2-methyl-1-aminopiperidine.

Scientific Research Applications

Piperidine, 1-hydroxy-2-methyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperidine, 1-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    Piperidine: The parent compound, lacking the hydroxyl and methyl groups.

    2-Methylpiperidine: Similar structure but without the hydroxyl group.

    1-Hydroxypiperidine: Similar structure but without the methyl group.

Uniqueness: Piperidine, 1-hydroxy-2-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for forming diverse derivatives with various applications .

Properties

IUPAC Name

1-hydroxy-2-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6-4-2-3-5-7(6)8/h6,8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCAAXPHHUMZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80316696
Record name Piperidine, 1-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99687-80-6
Record name Piperidine, 1-hydroxy-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80316696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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